molecular formula C8H4BrFN2O2 B3210864 (2-Bromo-4-fluoro-6-nitrophenyl)acetonitrile CAS No. 1082040-49-0

(2-Bromo-4-fluoro-6-nitrophenyl)acetonitrile

Cat. No.: B3210864
CAS No.: 1082040-49-0
M. Wt: 259.03 g/mol
InChI Key: UVEGHALODGFVGT-UHFFFAOYSA-N
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Description

(2-Bromo-4-fluoro-6-nitrophenyl)acetonitrile is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of bromine, fluorine, and nitro groups attached to a phenyl ring, along with an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-fluoro-6-nitrophenyl)acetonitrile typically involves the activation of 2-Bromo-4-fluoro-6-nitrotoluene under Miyaura borylation reaction conditions. This process includes the cross-coupling of bis(pinacolato)diboron with aryl halides and vinyl halides using a palladium catalyst (Pd(dppf)Cl₂·DCM), potassium acetate (KOAc), and dioxane at 100°C for 3.5 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the aforementioned synthetic routes with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-fluoro-6-nitrophenyl)acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the acetonitrile group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted phenylacetonitriles.

    Reduction: Formation of (2-Bromo-4-fluoro-6-aminophenyl)acetonitrile.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

(2-Bromo-4-fluoro-6-nitrophenyl)acetonitrile is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique functional groups.

    Medicine: Exploration of its potential biological activity for therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Bromo-4-fluoro-6-nitrophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows for potential redox reactions, while the bromine and fluorine atoms can participate in halogen bonding and other interactions. These properties make it a valuable compound for studying various biochemical and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-6-nitroanisole
  • 4-Bromo-2-fluoro-6-nitrophenol
  • 4-Bromo-2-fluoro-6-nitroanisole

Uniqueness

(2-Bromo-4-fluoro-6-nitrophenyl)acetonitrile is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity patterns. This makes it particularly useful in synthetic chemistry and various research applications .

Properties

IUPAC Name

2-(2-bromo-4-fluoro-6-nitrophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O2/c9-7-3-5(10)4-8(12(13)14)6(7)1-2-11/h3-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEGHALODGFVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])CC#N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201262184
Record name 2-Bromo-4-fluoro-6-nitrobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082040-49-0
Record name 2-Bromo-4-fluoro-6-nitrobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082040-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluoro-6-nitrobenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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